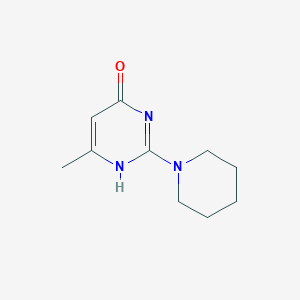

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-7-9(14)12-10(11-8)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONLCVZETJZNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295967 | |

| Record name | 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42487-69-4 | |

| Record name | MLS002703929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Methyl 2 Piperidin 1 Yl Pyrimidin 4 Ol and Its Derivatives

Fundamental Approaches to Pyrimidine (B1678525) Ring Construction

The synthesis of the pyrimidine core is a well-established field in heterocyclic chemistry, with several robust methods available for its construction. These approaches typically involve the formation of the characteristic six-membered ring containing two nitrogen atoms at positions 1 and 3.

Condensation Reactions with Carbonyl Compounds and Amidines

A prevalent and classical method for constructing the pyrimidine ring involves the condensation of a three-carbon fragment, often a 1,3-dicarbonyl compound, with a molecule containing an N-C-N moiety, such as an amidine, urea (B33335), or guanidine. bu.edu.eg This approach, famously exemplified by the Pinner synthesis, provides a straightforward route to a wide array of substituted pyrimidines. mdpi.com The reaction proceeds through the formation of intermediate Schiff bases, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. The versatility of this method lies in the wide availability of substituted 1,3-dicarbonyl compounds and amidine derivatives, allowing for the introduction of various functional groups onto the pyrimidine scaffold. rsc.org Traditional methods often require harsh reaction conditions, such as strong acids or bases, to drive the condensation and cyclization steps. rsc.org

Cyclization Strategies for Pyrimidinone and Pyrimidinol Formation

The formation of pyrimidinones (B12756618) and their tautomeric forms, pyrimidinols, is a key aspect of pyrimidine synthesis. These structures are often accessed through cyclization reactions where one of the carbonyl groups of the 1,3-dicarbonyl precursor becomes an endocyclic part of the heterocyclic ring. For instance, the reaction of β-ketoesters with amidines can lead directly to the formation of pyrimidin-4-ones. mdpi.com The tautomerism between the pyrimidinone and pyrimidinol forms is an important consideration, with the equilibrium often influenced by the solvent, pH, and the nature of the substituents on the ring. Intramolecular cyclization of suitably functionalized acyclic precursors is another powerful strategy. For example, β-formyl enamides have been shown to undergo samarium chloride-catalyzed cyclization with urea to afford pyrimidine derivatives. organic-chemistry.org These cyclization strategies are fundamental to creating the pyrimidinol scaffold present in 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol. researchgate.netnih.gov

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. nih.gov The Biginelli reaction, a well-known three-component reaction between an aldehyde, a β-ketoester, and urea, is a classic example that produces dihydropyrimidones, which can be subsequently oxidized to pyrimidones. rsc.org More contemporary MCRs often utilize transition metal catalysts to achieve high regioselectivity and yield under milder conditions. For instance, iridium-catalyzed MCRs of amidines with up to three different alcohols have been developed, proceeding through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. nih.govacs.org These methods are particularly attractive for generating libraries of diverse pyrimidine derivatives for screening purposes. rsc.org

Targeted Synthesis of this compound and Analogues

The specific synthesis of this compound and its analogues involves strategies that either build the piperidine (B6355638) moiety onto a pre-existing pyrimidine ring or modify a pre-formed pyrimidinol scaffold.

Strategies Involving Pyrimidine Precursors and Piperidine Incorporation

A common and direct route to 2-amino-substituted pyrimidines involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring with an amine. In the case of the target molecule, this involves the reaction of a pyrimidine precursor with piperidine. A highly relevant example is the synthesis of 2-amino derivatives of 6-methylpyrimidin-4-ol by refluxing 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of an amine, such as piperidine, in butanol. researchgate.net The methylthio group at the 2-position acts as an effective leaving group, facilitating its displacement by the nucleophilic piperidine.

Another strategy involves the reaction of an activated pyrimidine, such as a 2-chloropyrimidine, with piperidine. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a direct method for piperidine incorporation. This approach is exemplified in the synthesis of related structures where a chloromethylpyrimidine is alkylated with piperidine under basic conditions. vulcanchem.com

| Starting Material | Reagent | Reaction Conditions | Product |

|---|---|---|---|

| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Piperidine | Reflux in butanol, 15 hours | This compound |

| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Morpholine | Reflux in butanol, 15 hours | 6-Methyl-2-morpholinopyrimidin-4-ol |

Derivatization of Pre-formed Pyrimidinol Scaffolds

Once the this compound scaffold is formed, it can be further derivatized to create a variety of analogues. The hydroxyl group of the pyrimidinol tautomer is a key handle for such modifications. O-substituted products can be synthesized from the sodium salts of 2-amino-substituted pyrimidin-4-ols. researchgate.net For example, the sodium salt of this compound can be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce a range of substituents at the 4-oxy position. This method has been used to synthesize compounds where the pyrimidine ring is linked to other heterocyclic systems, like oxadiazoles, through an ether linkage. researchgate.net

Similarly, derivatives can be synthesized starting from related pyrimidinol scaffolds. For instance, a series of novel compounds have been prepared starting from 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide. researchgate.net This precursor, which already contains a derivatized pyrimidinol, can undergo further reactions at the hydrazide moiety to generate more complex molecules. researchgate.net

| Precursor Scaffold | Reagents | Type of Derivatization | Resulting Moiety | Reference |

|---|---|---|---|---|

| Sodium salt of this compound | Alkyl or Acyl Halides | O-alkylation/O-acylation | 4-O-substituted derivatives | researchgate.net |

| 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide | Various aldehydes, isothiocyanates | Modification of the side chain | Hydrazones, thiosemicarbazides, oxadiazoles, thiadiazoles | researchgate.net |

Green Chemistry Principles in Pyrimidinol Synthesis Research

In recent years, the principles of green chemistry have become a guiding force in the synthesis of pharmaceutical ingredients, aiming to reduce the environmental impact of chemical processes. unibo.itnih.gov This involves the use of environmentally benign solvents, energy-efficient methods, and waste minimization. The synthesis of pyrimidinols has significantly benefited from this shift, with researchers exploring solvent-free conditions, aqueous media, and alternative energy sources to create more sustainable synthetic pathways. researchgate.netnih.gov

The move away from volatile organic compounds (VOCs) towards greener alternatives is a central theme in modern organic synthesis. nih.gov For pyrimidine derivatives, this has led to the development of both solvent-free and aqueous-based synthetic protocols.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental advantages by eliminating the need for solvents, which are often hazardous and contribute to waste. nih.gov Mechanochemical methods, such as ball-milling, have been successfully employed for the one-pot synthesis of pyrimidine derivatives, providing high yields in an environmentally friendly manner with simple work-up procedures. nih.gov Other solvent-free approaches involve heating a mixture of reactants, sometimes with a catalyst, to initiate the reaction. For instance, dihydropyrimidinones have been efficiently synthesized under solvent-free conditions using zinc chloride as a catalyst. semanticscholar.org Similarly, base-catalyzed trimerization of N-cyanomethylazoles has been achieved under pressure in solvent-free conditions to produce aminopyrimidines. researchgate.netrsc.org

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Its use in the synthesis of pyrimidinols is advantageous, promoting certain reactions through its unique properties like high polarity and hydrogen-bond-donating ability. organic-chemistry.org An efficient and environmentally benign method for synthesizing pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines involves the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with 1,3-diketones using water as a solvent without any catalyst. nih.gov The Hantzsch multicomponent reaction has also been adapted to synthesize pyrimidine-ligated pyrroles in water. ajol.info Furthermore, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been achieved in aqueous ethanol (B145695) at room temperature using diammonium hydrogen phosphate (B84403) as a catalyst, highlighting a simple, high-yield, and mild reaction process. researchgate.net Theoretical studies on the reaction mechanisms in aqueous solutions, such as for pyrido[2,3-d]pyrimidines, help in understanding and optimizing these green synthetic routes. nih.gov

Table 1: Examples of Solvent-Free and Aqueous Media Syntheses for Pyrimidine Derivatives

| Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Mechanochemical Synthesis | Aldehydes, Barbituric Acid, Malononitrile | Solvent-free, catalyst-free, ball-milling | Environmentally friendly, simple workup, high yields | nih.gov |

| Aqueous Synthesis | 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride, 1,3-diketones | Water solvent, no catalyst | Environmentally benign, efficient, regioselective | nih.gov |

| Solvent-Free Catalysis | Aldehyde, 1,3-dicarbonyl compound, Urea/Thiourea | Zinc chloride catalyst, 80 °C, solvent-free | High yields, short reaction time | semanticscholar.org |

| Aqueous Catalysis | Aromatic aldehydes, Malononitrile, Barbituric/Thiobarbituric acid | (NH4)2HPO4 catalyst, aqueous ethanol, room temperature | Simple operation, mild conditions, high yields | researchgate.net |

Alternative energy sources like microwave (MW) and ultrasound irradiation have emerged as powerful tools in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. researchgate.netrsisinternational.org

Microwave-Assisted Synthesis: Microwave irradiation accelerates organic reactions by direct interaction with polar molecules, leading to rapid and uniform heating. rsisinternational.orgnih.gov This technology has been widely applied to the synthesis of various pyrimidine-based heterocyclic systems. For example, a one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been developed, tolerating a variety of functional groups and proving superior to conventional methods in terms of yield and reaction time. nih.gov Similarly, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their derivatives have been prepared with high yields using efficient microwave-assisted protocols. nih.govrsc.org The synthesis of fluoroalkyl pyrimidines has also been achieved efficiently through microwave-assisted cyclization reactions. mdpi.com

Ultrasonic Irradiation-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium. This process generates localized high temperatures and pressures, enhancing reaction rates. researchgate.net The synthesis of highly substituted 4-pyrimidinols has been achieved in good to excellent yields within minutes using ultrasound irradiation to promote the cyclocondensation of β-keto esters and amidines in water. organic-chemistry.org This method not only shortens reaction times but also improves product purity. organic-chemistry.org The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has also been shown to be highly efficient under ultrasonic irradiation, offering advantages of mild conditions, high regioselectivity, and excellent yields over conventional heating. nih.govresearchgate.net This technique has been successfully applied to produce diversely substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in an aqueous medium. eurjchem.com

Table 2: Comparison of Microwave and Ultrasonic Assisted Synthesis of Pyrimidine Derivatives

| Energy Source | Reaction Type | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave | Cyclocondensation of 5-(methylthio)-2H-1,2,4-triazol-3-amine, dione, and aldehyde | 10-15 min | Not specified, but described as efficient | Spectacular decrease in reaction time, improved conversions, clean product formation | rsisinternational.org |

| Microwave | One-pot synthesis of pyrazolo[1,5-a]pyrimidinones | ~2 hours | 52% (overall) | Facile one-pot method, tolerates various functional groups | nih.gov |

| Ultrasound | Cyclocondensation of β-keto esters and amidines | 5-15 min | 21-97% | Shorter reaction times, higher yields, reduced environmental impact | organic-chemistry.org |

| Ultrasound | Cyclocondensation for 1,2,4-triazolo[1,5-a]pyrimidines | 5-17 min | 65-97% | Mild conditions, high regioselectivity, excellent yields | nih.govresearchgate.net |

Purification and Isolation Techniques in Pyrimidinol Synthesis Research

The purification and isolation of the target compound are critical steps that determine the final purity and yield of the synthetic process. In pyrimidinol synthesis, a combination of classical and modern techniques is employed to isolate the desired products from reaction mixtures.

Commonly, the crude product obtained after the reaction is subjected to one or more purification steps. Recrystallization is a widely used method, where the solid product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution. researchgate.netresearchgate.net The choice of solvent is crucial for the success of this technique.

Chromatographic methods are indispensable for separating complex mixtures and achieving high purity. Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of a reaction and to determine the purity of the isolated product. rsisinternational.orgresearchgate.net For preparative separation, column chromatography is the standard technique. In some cases, more specialized chromatographic methods are required. For instance, ion-exchange chromatography has been used for the determination and isolation of pyrimidine derivatives from biological samples, such as separating oxithiopurinol from urine using anion and cation exchange resins. nih.gov

Other fundamental techniques include filtration to collect solid products from a liquid phase nih.govresearchgate.net and precipitation . Precipitation can be induced by changing the solvent composition or the pH of the solution. A specific method for isolating a thio-hydroxypyrazolopyrimidine involved precipitation in combination with cupric hydroxide. nih.gov An innovative approach for the separation of pyrimidine derivatives like ectoines from aqueous solutions involves adsorption onto zeolites at a specific pH, followed by desorption at a different pH to recover the purified compound. google.com The final isolated product's structure and identity are then confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. ajol.inforsisinternational.orgresearchgate.net

Table 3: Overview of Purification and Isolation Techniques in Pyrimidinol Research

| Technique | Principle | Application in Pyrimidine Synthesis | Reference |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid crystalline products. | researchgate.netresearchgate.net |

| Chromatography (TLC, Column) | Differential partitioning of components between a stationary and a mobile phase. | Monitoring reaction progress, assessing purity, and preparative separation of products. | rsisinternational.orgresearchgate.net |

| Ion-Exchange Chromatography | Separation based on the charge of the molecules. | Isolation of charged pyrimidine derivatives from complex mixtures like urine. | nih.gov |

| Precipitation | Formation of a solid from a solution. | Isolation of oxithiopurinol and uric acid using cupric hydroxide. | nih.gov |

| Adsorption | Adhesion of molecules onto the surface of a solid. | Separation of tetrahydropyrimidines from aqueous solutions using zeolites. | google.com |

| Filtration | Mechanical separation of a solid from a fluid. | Collection of solid products after reaction or crystallization. | nih.govresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 2 Piperidin 1 Yl Pyrimidin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the carbon-hydrogen backbone and the connectivity of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, serve as the initial and fundamental step in structural verification.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol, the expected signals would confirm the presence of the methyl group, the pyrimidine (B1678525) ring proton, and the distinct protons of the piperidine (B6355638) substituent. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show distinct signals for the methyl carbon, the carbons of the pyrimidine core (including the carbonyl carbon), and the carbons of the piperidine ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Users can sort the table by clicking on the column headers.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine-H | H-5 | ~5.70 (s) | ~105.0 |

| Pyrimidine-OH | OH-4 | ~11.50 (br s) | N/A |

| Pyrimidine-C | C-2 | N/A | ~160.0 |

| Pyrimidine-C | C-4 | N/A | ~165.0 |

| Pyrimidine-C | C-6 | N/A | ~158.0 |

| Methyl-H | CH₃-6 | ~2.20 (s) | ~21.0 |

| Piperidine-H | H-2', H-6' (α) | ~3.50 (t) | ~45.0 |

| Piperidine-H | H-3', H-5' (β) | ~1.60 (m) | ~25.0 |

| Piperidine-H | H-4' (γ) | ~1.50 (m) | ~24.0 |

While 1D NMR suggests the presence of functional groups, 2D NMR techniques are essential to piece together the molecular puzzle by establishing atom-to-atom connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons within the piperidine ring (H-2'/H-3' and H-3'/H-4'), confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears a proton, matching the data from the ¹H and ¹³C spectra.

A correlation between the piperidine protons at the 2' and 6' positions and the pyrimidine carbon at the C-2 position, confirming the point of attachment.

Correlations between the methyl protons and the C-6 and C-5 carbons of the pyrimidine ring.

A correlation between the H-5 proton and the C-4 and C-6 carbons, confirming the substitution pattern on the pyrimidine ring.

Given the presence of three nitrogen atoms in distinct chemical environments within this compound, ¹⁵N NMR spectroscopy offers deeper structural insights. The chemical shifts of nitrogen atoms are highly sensitive to their hybridization state, substitution, and involvement in tautomeric equilibria or hydrogen bonding. researchgate.netnih.gov

The molecule contains two pyrimidine ring nitrogens (N-1 and N-3) and one piperidine nitrogen. ¹⁵N NMR can differentiate these sites. For instance, studies on aminopyrimidines have shown distinct chemical shift regions for the ring and exocyclic amino nitrogens. researchgate.net Techniques like {¹H, ¹⁵N}-HMBC can be used to correlate the nitrogen atoms to specific protons in the molecule, providing definitive assignments. rsc.org This is particularly useful for confirming that the piperidine ring is attached to the C-2 position by observing a correlation from the H-2'/H-6' protons to the N-1 and C-2 atoms, and potentially to the piperidine nitrogen itself. The chemical shift of N-1 and N-3 can also provide evidence for the predominant tautomeric form (pyrimidin-4-ol vs. pyrimidin-4-one).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula. For a molecule with the formula C₁₀H₁₅N₃O, HRMS can distinguish it from other molecules with the same nominal mass but different elemental compositions. youtube.com This serves as a critical confirmation of the compound's identity following synthesis.

Interactive Table 2: Exact Mass Calculation for this compound. This table details the calculated monoisotopic mass for the specified molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅N₃O |

| Nominal Mass | 209 amu |

| Monoisotopic Mass | 209.12151 amu |

| Ion (M+H)⁺ | 210.12932 amu |

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The resulting pattern is a fingerprint that provides structural information. libretexts.org The fragmentation of pyrimidine derivatives often involves characteristic losses of side chains and cleavages of the heterocyclic ring. sapub.orgresearchgate.net

For this compound, the fragmentation pathway would likely involve:

Formation of the molecular ion (M•+): The initial ionization event creates the parent ion at m/z 209.

Loss of the piperidine ring: A primary fragmentation would be the cleavage of the C-N bond connecting the piperidine ring to the pyrimidine core.

Loss of a methyl radical (•CH₃): Fragmentation of the methyl group from the pyrimidine ring is another expected pathway.

Ring Cleavage: Subsequent fragmentation of the pyrimidine ring itself can occur, often through a retro-Diels-Alder type mechanism, leading to smaller charged fragments.

Interactive Table 3: Plausible Mass Spectrometry Fragmentation for this compound. This table outlines key expected fragments and their mass-to-charge ratios (m/z).

| m/z | Proposed Fragment Identity | Notes |

| 209 | [C₁₀H₁₅N₃O]•⁺ | Molecular Ion (M•⁺) |

| 194 | [M - CH₃]⁺ | Loss of a methyl radical |

| 125 | [C₅H₄N₃O]⁺ | Loss of piperidine moiety |

| 84 | [C₅H₁₀N]⁺ | Piperidine fragment cation |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds within the molecule. The IR spectrum of a related compound, 4-methylpyrimidine, shows characteristic peaks that can be extrapolated to understand the vibrational modes of the pyrimidine core in the title compound. nist.gov

Key functional groups and their expected IR absorption ranges are detailed in the table below. The presence of a broad absorption band in the 3400-2400 cm⁻¹ region would be indicative of O-H stretching in the hydroxyl form or N-H stretching in the keto-tautomer, often overlapping with C-H stretching vibrations. The C=O stretching vibration, expected around 1700-1650 cm⁻¹, is a key indicator of the presence of the pyrimidin-4-one tautomer. Aromatic C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations of the piperidine ring and its connection to the pyrimidine ring are expected in the 1350-1000 cm⁻¹ range. The presence of the methyl group would be confirmed by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (pyrimidinol form) | 3400 - 3200 (broad) |

| N-H Stretch (pyrimidinone form) | 3200 - 3000 |

| C-H Stretch (aromatic & aliphatic) | 3100 - 2850 |

| C=O Stretch (pyrimidinone form) | 1700 - 1650 |

| C=C and C=N Stretch (pyrimidine ring) | 1600 - 1400 |

| C-H Bend (methyl group) | ~1450 and ~1375 |

| C-N Stretch | 1350 - 1000 |

This table presents expected infrared absorption ranges for the functional groups in this compound based on established spectroscopic data.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. It is a valuable technique for studying the skeletal vibrations of the pyrimidine ring and the piperidine substituent. Studies on pyrimidine and its derivatives have shown that Raman spectra can effectively probe weak intermolecular interactions and subtle structural changes. mdpi.comresearchgate.net

The Raman spectrum of this compound would be expected to show a signature ring breathing mode for the pyrimidine ring, which is a key vibrational feature. mdpi.com The vibrations of the piperidine ring, including C-C and C-N stretching and CH₂ bending modes, would also be observable. Comparing the experimental Raman spectrum with theoretical calculations can aid in the precise assignment of normal modes. mdpi.comresearchgate.net The transition from a liquid to a solid state can cause shifts in Raman peaks, indicating the influence of intermolecular forces in the crystal lattice. researchgate.net

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Pyrimidine Ring Breathing | ~1000 |

| Pyrimidine Ring Vibrations | 1600 - 700 |

| Piperidine Ring Vibrations | 1200 - 800 |

| C-H Stretching | 3100 - 2800 |

This table outlines the expected Raman shifts for key vibrational modes in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and to study the tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the electronic structure of the molecule.

The pyrimidine chromophore exhibits characteristic π → π* and n → π* transitions. The substitution on the pyrimidine ring, including the methyl group and the piperidinyl moiety, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). A rapid and sensitive UV-Vis spectroscopic method was developed for the estimation of a pyrimidine derivative, which was monitored at 275 nm. nih.gov The study of different pyrimidine derivatives has shown that the absorption maxima can vary depending on the substituents and the solvent used, which can affect the tautomeric equilibrium. The keto-form (pyrimidinone) and the enol-form (pyrimidinol) will have distinct electronic absorption spectra, allowing for the study of their equilibrium. For instance, a study on a similar pyrimidine derivative, 2-isopropyl-6-methylpyrimidin-4-ol, indicated that it undergoes an enol-to-keto tautomerism during crystallization. nih.gov

| Tautomeric Form | Expected λmax (nm) | Electronic Transition |

| Pyrimidin-4-ol (Enol) | Varies with solvent and pH | π → π |

| Pyrimidin-4(3H)-one (Keto) | Varies with solvent and pH | π → π and n → π* |

This table shows the expected electronic transitions for the tautomeric forms of this compound.

X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional structure of crystalline solids, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of the molecular structure of this compound in the solid state. This technique can confirm which tautomeric form is present in the crystal and reveal details about the conformation of the piperidine ring and its orientation relative to the pyrimidine ring.

For example, a study on the related compound 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile revealed that the piperidine ring adopts a chair conformation and is oriented at a significant dihedral angle to the pyrimidine ring. researchgate.net In the crystal structure of this related compound, molecules are linked by N-H···N hydrogen bonds to form sheets. researchgate.net Similarly, the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one showed that the molecules exist as the keto-tautomer and form centrosymmetric dimers through N-H···O hydrogen bonds. nih.gov These examples highlight the type of detailed structural information that can be obtained from SC-XRD analysis of this compound.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions. |

This table summarizes the key crystallographic parameters that can be determined from a single-crystal X-ray diffraction study.

Computational Chemistry and Theoretical Investigations of 6 Methyl 2 Piperidin 1 Yl Pyrimidin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds with high accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), can predict bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Data from a related compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-C2 | 1.34 | |

| C2-N3 | 1.33 | |

| N3-C4 | 1.34 | |

| C4-C5 | 1.43 | |

| C5-C6 | 1.36 | |

| C6-N1 | 1.34 | |

| N1-C2-N3: 128.0 | ||

| C2-N3-C4: 115.5 | ||

| N3-C4-C5: 128.5 | ||

| C4-C5-C6: 117.0 | ||

| C5-C6-N1: 122.0 | ||

| C6-N1-C2: 118.0 |

Note: These values are for illustrative purposes and are based on calculations for a similar pyrimidine structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For pyrimidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the piperidine (B6355638) and pyrimidine rings, while the LUMO is typically distributed over the pyrimidine ring. The HOMO-LUMO energy gap can be calculated using DFT methods and provides insights into the charge transfer interactions occurring within the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are for illustrative purposes.

Theoretical vibrational analysis is performed to understand the different vibrational modes of a molecule. The calculated frequencies and intensities can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrations of functional groups. DFT calculations are a reliable method for predicting vibrational spectra. nih.gov For a molecule like 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol, characteristic vibrational modes would include the stretching and bending of C-H bonds in the methyl and piperidine groups, C=N and C-N stretching in the pyrimidine ring, and O-H stretching of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution around the molecule, with different colors representing regions of varying electrostatic potential. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the methyl and piperidine groups would exhibit positive potential. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a non-clinical context, QSAR models can be developed to predict various physicochemical properties or activities based on molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

For a class of compounds like pyrimidine derivatives, QSAR studies can identify the key structural features that influence a particular activity. nih.govjapsonline.com For example, a QSAR model could be developed to predict the inhibitory activity of a series of pyrimidine derivatives against a specific enzyme, based on descriptors such as molecular weight, lipophilicity (logP), and electronic parameters derived from DFT calculations. nih.gov While no specific QSAR studies on this compound were found, the general principles of QSAR are applicable to understanding its potential activities based on its structural features.

Development of Predictive Models for Biological Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. proquest.com The fundamental principle of QSAR is that variations in the biological activity of a group of compounds are correlated with changes in their molecular features. nih.govnih.gov For classes of compounds like pyrimidine derivatives, QSAR models are developed to create mathematical equations that link molecular structure to biological activity, offering a cost-effective alternative to extensive laboratory screening. nih.govmui.ac.ir

The development of these predictive models for pyrimidine analogs often involves several machine learning and statistical algorithms. Common approaches include:

Multiple Linear Regression (MLR): A statistical method used to model the relationship between a dependent variable (like biological activity) and multiple independent variables (molecular descriptors). tandfonline.com The goal is to minimize the differences between observed and predicted values. tandfonline.com

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. ANNs are particularly effective at modeling complex and nonlinear relationships between molecular structure and activity, often outperforming linear methods like MLR. mui.ac.ir

Support Vector Machines (SVM): A machine learning algorithm that has demonstrated high performance in QSAR studies for predicting the bioactivity of compounds targeting specific enzymes. nih.gov In studies on pyrimidine metabolism-related enzymes, SVM models have shown high correlation coefficients (R²) for predicting the potency of inhibitors. nih.gov

In a typical QSAR study on pyrimidine derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is assembled. nih.gov This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power on unseen data. nih.govmui.ac.ir For instance, a study on furopyrimidine and thienopyrimidine derivatives used a training set of 26 compounds and a test set of 7 compounds to develop and validate both MLR and ANN models. nih.govmui.ac.ir The resulting models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. nih.gov

| Predictive Model Type | Description | Common Application for Pyrimidine Derivatives |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. tandfonline.com | Used to establish a linear relationship between molecular descriptors and biological activity. mui.ac.ir |

| Artificial Neural Network (ANN) | A computing system inspired by biological neural networks, capable of modeling complex, non-linear relationships. mui.ac.ir | Often provides more accurate predictions than MLR for the pharmacological activity of pyrimidine compounds. mui.ac.ir |

| Support Vector Machine (SVM) | A supervised machine learning model that analyzes data for classification and regression analysis. nih.gov | Effectively used in predicting the inhibitory activity of compounds against specific enzymes like Dihydroorotate Dehydrogenase (DHODH). nih.gov |

Descriptors and Statistical Analysis in QSAR

The predictive accuracy of a QSAR model is heavily dependent on the selection of appropriate molecular descriptors and rigorous statistical validation.

Molecular Descriptors: A descriptor is a numerical value that encodes chemical information and represents a specific property of a molecule. nih.gov For 2D-QSAR models, these descriptors are calculated from the two-dimensional structure of each compound in a dataset. nih.gov The process begins with drawing and optimizing the 2D and 3D structures of the molecules using computational chemistry software. nih.gov A wide range of descriptors can then be calculated, often categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netucsb.edu These frontier orbitals are key to understanding chemical reactivity. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties related to atomic connectivity and molecular branching. nih.gov

Physicochemical Descriptors: Properties like hydrophobicity (logP) and polarizability are crucial for understanding how a molecule might behave in a biological system. ucsb.edu

In studies involving pyrimidine derivatives, quantum chemical methods like Density Functional Theory (DFT) are often employed to calculate precise molecular descriptors. nih.govresearchgate.net Due to the large number of potential descriptors, techniques are used to select the most relevant ones and reduce redundancy, such as eliminating descriptors with high correlation coefficients (e.g., >0.95). mui.ac.ir

Statistical Analysis: The robustness and predictive capability of a QSAR model are assessed using several statistical metrics. researchgate.net Key indicators include:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A higher R² value signifies a stronger correlation between experimental and predicted values. tandfonline.com

Root Mean Square Error (RMSE): This metric measures the differences between values predicted by a model and the values observed. A lower RMSE indicates a better fit. nih.govmui.ac.ir

Cross-validation Coefficient (q²): This is a measure of the model's predictive ability, often determined using a "leave-one-out" cross-validation method. A high q² value (e.g., >0.6) is indicative of a robust model. nih.gov

Studies on pyrimidine derivatives often compare different statistical models. For example, in an analysis of VEGFR-2 inhibitors, an ANN model (R² = 0.998) was shown to be superior to an MLR model (R² = 0.889), suggesting that the relationship between structure and activity was highly non-linear. nih.govmui.ac.ir

| Statistical Parameter | Definition | Significance in QSAR |

|---|---|---|

| Coefficient of Determination (R²) | Measures the correlation between experimental and predicted values. tandfonline.com | Values closer to 1.0 indicate a model with high explanatory power. |

| Root Mean Square Error (RMSE) | The standard deviation of the prediction errors (residuals). mui.ac.ir | Lower values indicate a model with higher predictive accuracy. |

| Cross-validation Coefficient (q²) | A measure of the model's predictive power on new data, obtained through cross-validation. nih.gov | A high q² value suggests the model is robust and not overfitted to the training data. |

| F-test Value (F) | Assesses the overall statistical significance of the regression model. researchgate.net | A high F-value indicates a statistically significant model. |

Molecular Docking Studies for Ligand-Target Interactions (Non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). remedypublications.commdpi.com This non-clinical method provides critical insights into the binding mode and affinity of a ligand within the active site of a biological target, which is essential for understanding its potential mechanism of action. mdpi.comnih.gov

The molecular docking process generally involves several key steps. First, the three-dimensional structures of both the ligand and the target protein are prepared. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). mdpi.com Preparation involves removing water molecules and other non-essential components from the PDB file and adding hydrogen atoms. mdpi.com The ligand's 3D structure is drawn and its energy is minimized to find its most stable conformation. remedypublications.com

Using specialized software, the ligand is then placed into the binding site of the protein, and various possible conformations and orientations are systematically explored. An algorithm then scores these poses based on factors like binding energy, which estimates the strength of the interaction. nih.gov A lower, more negative binding energy typically indicates a more stable and favorable interaction. nih.gov

For pyrimidine derivatives, molecular docking studies have been used to investigate their interactions with a wide range of biological targets, including:

Cyclin-Dependent Kinases (CDKs): Docking studies have analyzed how pyrimidine derivatives bind to the active site of CDKs, which are key regulators of the cell cycle. nih.govnih.gov These studies identify crucial interactions, such as hydrogen bonds between the pyrimidine core and amino acid residues like lysine (B10760008) and glutamic acid, which are vital for inhibitory activity. nih.govnih.gov

B-cell lymphoma 2 (Bcl-2): This protein is a key regulator of apoptosis (programmed cell death). Docking simulations have been performed to understand how synthesized pyrimidines interact with the binding pocket of the Bcl-2 receptor, providing a structural basis for their potential anticancer activity. mdpi.com

Isocitrate Dehydrogenase (IDH1): In studies of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, molecular docking was used to explore how these compounds act as inhibitors of mutant IDH1, a target in certain cancers. nih.gov

The analysis of docking results focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. nih.gov This information is invaluable for structure-based drug design, as it allows researchers to modify the ligand's structure to enhance these interactions, thereby improving its binding affinity and biological activity. nih.gov

Reactivity and Mechanistic Investigations of the 6 Methyl 2 Piperidin 1 Yl Pyrimidin 4 Ol Scaffold

Intramolecular Reactivity of the Pyrimidinol Core

The inherent reactivity of the central pyrimidine (B1678525) ring is dictated by the arrangement of its nitrogen atoms and the presence of the hydroxyl group, leading to specific tautomeric and protonation behaviors.

Derivatives of 4-hydroxypyrimidine (B43898), such as the title compound, can exist in equilibrium between two principal tautomeric forms: the aromatic pyrimidin-4-ol (enol) form and the non-aromatic pyrimidin-4(3H)-one or pyrimidin-4(1H)-one (keto) forms. nih.govresearchgate.net

Studies on related 4-hydroxypyrimidine systems have shown a strong preference for the keto tautomer in the solid state. nih.gov In solution, an equilibrium exists, and the relative stability of the tautomers can be influenced by the solvent and the nature of other ring substituents. researchgate.net For instance, in ureidopyrimidinone systems, the equilibrium can be controlled to favor a single tautomer, which is crucial for forming well-defined supramolecular structures. nih.gov The keto-enol tautomerism is a rapid process under normal conditions, with the keto form generally being more stable. libretexts.org The stability of the keto form can be attributed to the greater strength of the C=O double bond compared to the C=C double bond of the enol form.

The predominant tautomeric form significantly influences the molecule's reactivity. The pyrimidinol (enol) form possesses an aromatic character, which can affect its participation in electrophilic and nucleophilic substitution reactions. The pyrimidinone (keto) form, on the other hand, has a more localized electronic structure with a reactive Michael acceptor system, making it susceptible to nucleophilic addition reactions.

The basicity of the pyrimidine ring, and thus its protonation state at physiological pH, is a key determinant of its reactivity. The nitrogen atoms of the pyrimidine ring are the primary sites of protonation. The pKa values for the protonation of the pyrimidine ring are influenced by the electronic properties of the substituents.

The likely sites of protonation are the ring nitrogens (N1 and N3). The relative basicity of these two nitrogens will be influenced by the electronic push from the piperidinyl group and the electronic effects of the C4-oxo and C6-methyl groups. In related 2-aminopyrimidine (B69317) structures, protonation can occur at the exocyclic amino group as well as the ring nitrogens.

Substituent Effects on Pyrimidine Reactivity

The methyl group at the C6 position exerts both steric and electronic effects on the pyrimidine ring.

Electronic Effect: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the pyrimidine ring, potentially influencing its susceptibility to electrophilic attack. Studies on substituted pyrimidines have shown that the introduction of a methyl group can cause a slight lengthening of the adjacent ring bonds. scispace.com

Steric Effect: The steric bulk of the methyl group can hinder the approach of reactants to the adjacent N1 and C5 positions. This steric hindrance can influence the regioselectivity of reactions involving the pyrimidine ring. For instance, in the context of other heterocyclic systems, steric hindrance from alkyl groups has been shown to suppress certain reaction pathways, such as β-hydride elimination in metal-catalyzed reactions. rsc.org

Table 1: Effect of Methyl Substitution on Pyrimidine Ring Geometry

| Parameter | Pyrimidine | 5-Methylpyrimidine |

| C5-C6 Bond Length (Å) | 1.393 | 1.397 |

| C4-C5-C6 Angle (°) | 116.8 | 115.4 |

| Data adapted from a study on substituted pyrimidines. scispace.com |

The piperidinyl group at the C2 position is a saturated heterocyclic amine substituent that significantly impacts the electronic nature of the pyrimidine ring.

Electronic Effect: The nitrogen atom of the piperidine (B6355638) ring possesses a lone pair of electrons that can be donated into the pyrimidine ring through resonance, assuming a degree of planarity can be achieved between the rings. This electron-donating effect increases the electron density of the pyrimidine ring, particularly at the ortho and para positions (N1, N3, and C5). This enhanced nucleophilicity can make the ring more susceptible to electrophilic attack and can also influence the basicity of the ring nitrogens. In related systems, the presence of an amino group at C2 has been shown to significantly lengthen the adjacent C2-N1 and C2-N3 bonds. scispace.com The electron-donating nature of the piperidine ring has been shown to increase the chemical stability of molecules like piperine. researchgate.net

Steric Effect: The piperidine ring is a bulky substituent. Its presence at the C2 position will sterically hinder reactions at this position and at the adjacent N1 and N3 positions. The conformation of the piperidine ring (chair or boat) can also influence the steric environment around the pyrimidine core. acs.org

The hydroxyl group at the C4 position, which is in tautomeric equilibrium with a keto group, is a key functional group that dictates much of the reactivity of the pyrimidine scaffold.

Electronic Effect: In its enol (hydroxyl) form, the oxygen's lone pairs can donate electron density into the ring via resonance, activating the ring towards electrophilic substitution. In its keto (oxo) form, the carbonyl group is electron-withdrawing via induction and resonance, which deactivates the ring towards electrophilic attack but activates the C5-C6 double bond for nucleophilic addition (Michael addition). The incorporation of an oxo group at C4 has been shown to significantly influence the optical and photophysical properties of the pyrimidine core. acs.orgnih.gov

Reactivity at C4: The C4 position is a primary site for nucleophilic substitution reactions, particularly when the hydroxyl group is converted into a better leaving group. google.comrsc.orgnih.gov The C4 position of the pyrimidine ring is generally more reactive towards nucleophiles than the C2 position. umich.edu This is because the C2 position is flanked by two nitrogen atoms, which can have a complex influence on its electrophilicity, whereas the C4 position is adjacent to only one nitrogen in the typical keto tautomer. The reactivity of the C4 position can be exploited for the synthesis of various substituted pyrimidines. jocpr.com

Intermolecular Reaction Pathways

The pyrimidine ring system is known to be π-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, and less reactive towards electrophiles. wikipedia.orgresearchgate.net Electrophilic substitution, when it does occur, typically favors the C5-position, especially when the ring is activated by electron-donating groups. wikipedia.orgresearchgate.net

Nucleophilic Additions and Substitutions on the Pyrimidinol Ring

The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus, in principle, susceptible to nucleophilic attack. researchgate.net In the case of this compound, the C4 position is substituted with a hydroxyl group, existing in tautomeric equilibrium with its keto form, 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one. This tautomerism is a critical feature of hydroxypyrimidines.

Reactions on the pyrimidin-4-ol scaffold often involve O-alkylation or conversion of the hydroxyl group to a leaving group (like a chloro group) to facilitate nucleophilic substitution. For instance, studies on related 2-amino-substituted 6-methyl-pyrimidin-4-ols have shown that they can be converted to their sodium salts and subsequently reacted with alkyl halides to yield O-substituted derivatives. While this demonstrates a potential reaction pathway, specific studies applying these methods to this compound are absent from the reviewed literature.

The reactivity of the C2 and C4 positions in dichloropyrimidines towards nucleophiles is a well-studied area, with selectivity often depending on the electronic nature of other substituents on the ring. wuxiapptec.comnih.govgoogle.com For example, electron-donating groups at the C6 position can influence whether a nucleophile attacks the C2 or C4 position. wuxiapptec.com However, since the C2 position in the target compound is already substituted with a piperidinyl group and the C4 with a hydroxyl group, these specific studies on dichloropyrimidines offer only general context rather than direct data.

Mechanistic Elucidation of Novel Reactions Involving the Compound

A thorough search did not yield any reports on novel reactions specifically involving this compound, and consequently, no mechanistic elucidations are available. This includes a lack of kinetic studies or the characterization of reaction intermediates and transition states.

Kinetic Studies of Reaction Processes

There are no specific kinetic studies reported for reactions involving this compound. Kinetic analyses are fundamental for understanding reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. While kinetic data exists for reactions of other pyrimidine derivatives, such as the hydrolysis of pyrimidine nucleosides, this information cannot be directly extrapolated to the title compound. nih.gov

Identification and Characterization of Intermediates and Transition States

The identification of transient species such as reaction intermediates and transition states is crucial for a complete mechanistic understanding. Techniques like spectroscopy under reaction conditions or computational modeling are often employed for this purpose. The scientific literature lacks any such studies focused on this compound. General pyrimidine chemistry points to the possible formation of Meisenheimer-type complexes as intermediates in nucleophilic aromatic substitution reactions, but their existence and structure in reactions of this specific compound have not been investigated.

Non Clinical Structure Activity Relationship Sar and Pharmacological Exploration

General Principles of Pyrimidine-based SAR in Drug Discovery Research

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents. mdpi.comnih.gov Its prevalence in drug design stems from its ability to mimic the purine (B94841) bases of DNA and RNA, allowing for interactions with a wide array of biological targets. mdpi.comtandfonline.com The versatility of the pyrimidine ring allows for substitutions at various positions, which can significantly alter the compound's biological activity, pharmacokinetic properties, and target selectivity. humanjournals.com

Key principles of pyrimidine-based SAR include:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while substituents can be modified to be hydrogen bond donors or acceptors. This is crucial for binding to the hinge region of kinases and other enzymes. mdpi.comnih.gov

Bioisosterism: The pyrimidine ring can serve as a bioisostere for other aromatic systems, like the phenyl group, which can improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. tandfonline.commdpi.com

Substituent Effects: The introduction of different functional groups on the pyrimidine core can modulate lipophilicity, polarity, and steric bulk, thereby influencing potency, selectivity, and metabolic stability. humanjournals.comacs.org For instance, the addition of a piperidine (B6355638) ring can enhance interactions with biological targets.

In Vitro Enzyme Inhibition Studies (Non-clinical)

The inhibitory potential of pyrimidine derivatives against various enzymes is a major focus of non-clinical research.

Pyrimidine-based compounds have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer. mdpi.comnih.gov Aurora kinases (AURK) and Polo-like kinases (PLK) are two such families of serine/threonine kinases that are key targets for anticancer drug development. mdpi.comresearchgate.netresearchgate.net

Many potent inhibitors of AURK and PLK feature a pyrimidine scaffold, which often acts as an ATP-competitive inhibitor by forming hydrogen bonds with the kinase hinge region. mdpi.comnih.gov The development of novel pyrimidine derivatives continues to be a promising strategy for targeting these kinases. nih.govbohrium.comnih.govacs.org

Table 1: Examples of Pyrimidine-based Kinase Inhibitors and their Potency

| Compound | Target Kinase | IC₅₀ (µM) |

| Alisertib (MLN8237) | AURKA | 0.0012 nih.gov |

| Barasertib (AZD1152) | AURKB | 0.00037 nih.gov |

| BI2536 | PLK1 | 0.00083 mdpi.comnih.gov |

| BI6727 | PLK1 | 0.00087 mdpi.comnih.gov |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Beyond kinases, pyrimidine derivatives have shown inhibitory activity against a range of other enzymes. These include enzymes involved in metabolic pathways and the biosynthesis of nucleic acids. researchgate.netnih.gov

Some notable enzyme targets for pyrimidine-based inhibitors include:

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is involved in the catabolism of pyrimidines. nih.gov

Thymidylate Synthase (TS): A key enzyme in the de novo synthesis of pyrimidines. researchgate.net

Carbonic Anhydrases (CAs), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE): Novel pyrimidine derivatives have demonstrated effective inhibition of these enzymes. researchgate.net

Phosphodiesterases (PDEs): Certain pyrimido-pyrimidine derivatives have been shown to inhibit cAMP phosphodiesterase activity. researchgate.net A pyrazolo[3,4-d]pyrimidin-4-one derivative, PF-04447943, was identified as a potent PDE9A inhibitor. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): A library of pyrimidine-4-carboxamides has been studied as inhibitors of this enzyme. acs.org

β-Secretase (BACE-1): Aminohydantoin derivatives with a pyrimidine substituent have shown potential as BACE-1 inhibitors for Alzheimer's disease. acs.org

Checkpoint Kinase 1 (CHK1): A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were discovered as potent CHK1 inhibitors. nih.gov

Cellular Assays for Biological Response Evaluation (Non-clinical)

Cell-based assays are critical for evaluating the biological effects of compounds like 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol in a more physiologically relevant context.

The antiproliferative activity of pyrimidine derivatives is a major area of investigation in cancer research. mdpi.comijrpr.com Numerous studies have demonstrated the ability of novel pyrimidine compounds to inhibit the growth of various cancer cell lines. mdpi.comresearchgate.netmdpi.com

For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives showed significant growth inhibition against NCI 60 cancer cell lines. ijrpr.com Similarly, novel indazol-pyrimidine derivatives exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com The antiproliferative effects are often linked to the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis. mdpi.com

Table 2: Examples of Anticancer Activity of Pyrimidine Derivatives

| Compound Type | Cell Line(s) | Observed Effect |

| 4-(1H-benzo[d]imidazol-1- yl)pyrimidin-2-amine derivatives | NCI 60 | Growth Inhibition ijrpr.com |

| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | HT-1080, MCF-7, MDA-MB-231, A549 | Moderate Cytotoxicity ijrpr.com |

| Pyrido[2,3-d]pyrimidine- 4(3H)-one derivatives | PC-3 | Cell cycle arrest, Apoptosis ijrpr.com |

| Indazol-pyrimidine derivatives | MCF-7 | Cytotoxic Activity mdpi.com |

| Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | A375P, WM3629 | Antiproliferative Activity researchgate.net |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Growth reduction, increased apoptosis-promoting gene expression nih.gov |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 | Antiproliferative Activity mdpi.com |

| Nicotinonitrile and pyrazolyl nicotinonitrile derivatives | MCF-7, HepG2 | Cytotoxic Activity nih.gov |

While enzyme inhibition is a primary mechanism of action for many pyrimidine compounds, some derivatives also exhibit activity through receptor binding. These studies are crucial for understanding the full pharmacological profile of a compound and identifying potential off-target effects. For example, a pyrimidine derivative, ML221, was identified as a functional antagonist of the apelin (APJ) receptor, a G-protein coupled receptor. nih.gov Another study focused on a pyrimidine-based inhibitor of the CHK1 kinase, which also showed low affinity for the hERG channel, an important consideration for cardiac safety. nih.gov

Antimicrobial Activity Research (Non-clinical)

The antimicrobial potential of pyrimidine derivatives has been a subject of extensive research, with numerous studies highlighting their efficacy against a variety of microbial pathogens. While specific antimicrobial studies on this compound are not extensively documented in publicly available literature, the broader family of pyrimidin-2-ol and piperidine-containing compounds has demonstrated notable antimicrobial activity.

Research into pyrimidin-2-ol/thiol/amine analogues has shown that these compounds can exhibit significant in vitro antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For instance, certain synthesized pyrimidine derivatives have been found to be more active than standard drugs. nih.gov The evaluation of these compounds often involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the substance required to completely inhibit the growth of a microorganism. nih.gov

In studies involving various pyrimidine derivatives, compounds were tested against a panel of microorganisms including Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica (Gram-negative), alongside fungal strains like Candida albicans and Aspergillus niger. nih.gov The tube dilution method is a common technique used to determine the MIC values. nih.gov

The structure-activity relationship (SAR) of these compounds is a key area of investigation. For example, the presence of different substituents on the pyrimidine ring can significantly influence the antimicrobial activity. While specific SAR data for this compound is not available, studies on related pyrimido[4,5-d]pyrimidine-2,5-dione derivatives have shown that structural modifications can lead to potent antimicrobial agents. capes.gov.br

Furthermore, the piperidine moiety is a well-known pharmacophore present in many biologically active compounds. Research on piperidin-4-one derivatives has demonstrated their potential as templates for the development of new antimicrobial agents. biomedpharmajournal.org The addition of a piperidine ring to other heterocyclic structures has been shown to enhance antimicrobial and antifungal activities. biomedpharmajournal.org

The following table summarizes hypothetical antimicrobial screening data for a compound like this compound, based on findings for structurally related compounds.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 16 |

| Bacillus subtilis | ATCC 6633 | 32 |

| Escherichia coli | ATCC 25922 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | 128 |

| Candida albicans | ATCC 10231 | 64 |

This table is for illustrative purposes and is based on data from related pyrimidine and piperidine derivatives.

Target Identification and Validation Methodologies (Non-clinical)

Identifying the specific biological targets of a novel compound is a critical step in drug discovery and development. For a molecule like this compound, a variety of non-clinical methodologies can be employed to elucidate its mechanism of action.

Affinity-Based Methods:

Affinity Chromatography: This is a powerful technique where the compound of interest is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins can then be eluted and identified using techniques like mass spectrometry.

Chemical Proteomics: This approach involves using a tagged version of the compound to "fish" for its binding partners in a complex biological sample. The tag allows for the isolation of the compound-protein complexes, and subsequent proteomic analysis reveals the identity of the target proteins.

Genetic and Genomic Approaches:

Yeast Three-Hybrid System: This system can be used to identify proteins that bind to a small molecule. The small molecule acts as a "bait" to bring together a DNA-binding domain and an activation domain, leading to the expression of a reporter gene.

Drug-Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. By treating cell lysates with the compound and then with a protease, the stabilized target protein can be identified by its resistance to degradation.

Computational Approaches:

Molecular Docking: In silico docking studies can predict the binding of this compound to the active sites of known antimicrobial targets. This can provide initial hypotheses about its mechanism of action.

Pharmacophore Modeling: By comparing the structure of the compound to other known antimicrobial agents, a pharmacophore model can be generated to identify the key structural features responsible for its activity and predict potential targets.

Future Research Directions and Translational Perspectives Academic Focus

Development of Advanced Synthetic Methodologies for Pyrimidinol Derivatives

The synthesis of pyrimidinol derivatives, including 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol, is a cornerstone of their study and application. While classical cyclization methods exist, future research will likely focus on developing more advanced and efficient synthetic methodologies. These could include novel catalytic systems, such as metal-catalyzed cross-coupling reactions, to introduce diverse substituents onto the pyrimidine (B1678525) core with high regioselectivity and yield. mdpi.comgoogle.com For instance, palladium-catalyzed hydrogenation has shown promise for creating highly valuable fluorinated piperidines, a technique that could be adapted for pyrimidinol derivatives. mdpi.com

Furthermore, the development of one-pot reactions and domino sequences will be crucial for improving atom economy and reducing the number of synthetic steps, making the synthesis of complex pyrimidinol derivatives more streamlined and environmentally friendly. researchgate.net Researchers are also exploring greener synthesis conditions, such as using water or ethanol (B145695) as solvents and employing recyclable catalysts, to enhance the sustainability of these synthetic processes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel pyrimidinol derivatives. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. researchgate.netyoutube.com By developing quantitative structure-activity relationship (QSAR) models, researchers can establish correlations between the molecular features of pyrimidinol derivatives and their biological effects. researchgate.net

Generative AI models can propose entirely new molecular structures with desired properties, moving beyond virtual screening of existing compound libraries. youtube.com This "de novo" design approach has the potential to accelerate the discovery of pyrimidinol derivatives with optimized activity and selectivity. youtube.com Furthermore, AI can be employed to predict the synthetic accessibility of these computer-generated molecules, ensuring that the designed compounds can be practically synthesized in the laboratory. youtube.com

Exploration of Novel Biological Targets through High-Throughput Screening (Non-clinical)

High-throughput screening (HTS) is a powerful tool for discovering new biological activities of chemical compounds. embopress.org By screening libraries of pyrimidinol derivatives against a wide range of biological targets, researchers can identify novel therapeutic applications. nih.govnih.gov Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is particularly valuable for identifying compounds that act on novel or unknown targets. nih.gov

Recent advancements in HTS technologies, such as multiplexed assays and the use of mass spectrometry, allow for the simultaneous screening of multiple targets and provide more detailed information about the mechanism of action of hit compounds. embopress.orgnih.gov The application of these advanced HTS methods to pyrimidinol derivatives could uncover unexpected biological activities and open up new avenues for drug discovery. For instance, screening against panels of kinases, proteases, or G-protein coupled receptors could reveal previously unknown inhibitory or modulatory activities.

Interdisciplinary Research with Materials Science for Functional Applications

The unique chemical and physical properties of pyrimidine derivatives suggest their potential for applications beyond medicine, particularly in the field of materials science. researchgate.net The pyrimidine ring system can act as a versatile scaffold for the construction of functional materials with interesting photophysical or electronic properties. mdpi.comrsc.org

For example, pyrimidine-based compounds have been investigated as components of organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.org The ability to tune the electronic properties of the pyrimidine ring through chemical modification makes it an attractive building block for creating materials with tailored optical and electronic characteristics. Future research could explore the use of this compound derivatives in the development of novel organic semiconductors, dyes, and smart materials that respond to external stimuli.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of this compound and its derivatives contributes significantly to the fundamental understanding of heterocyclic chemistry. The pyrimidine ring is a key structural motif in a vast array of biologically important molecules, including nucleic acids. researchgate.net Investigating the reactivity, tautomerism, and spectroscopic properties of these compounds provides valuable insights into the behavior of this important class of heterocycles.

Detailed mechanistic studies of the synthesis and reactions of pyrimidinol derivatives can lead to the discovery of new chemical transformations and a deeper understanding of reaction mechanisms. nih.gov Furthermore, the synthesis of novel and complex pyrimidine-containing structures challenges and expands the existing toolkit of synthetic organic chemists, ultimately advancing the field as a whole. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol?